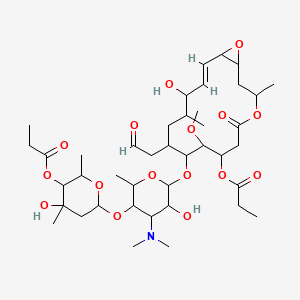
Maridomycin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La maridomycine est un antibiotique macrolide dérivé du bouillon de fermentation de Streptomyces hygroscopicus . Elle est connue pour sa forte activité antibactérienne contre les bactéries à Gram positif et certaines bactéries à Gram négatif . La maridomycine est particulièrement efficace contre les isolats cliniques de Staphylococcus aureus résistants à d'autres antibiotiques comme l'érythromycine .
Méthodes De Préparation
La maridomycine est généralement isolée du bouillon de fermentation de Streptomyces hygroscopicus . Le processus implique l'extraction du composé avec de l'acétate d'éthyle à pH 8, son transfert dans l'eau à pH 3, puis son retour dans l'acétate d'éthyle à pH 8 . L'extrait d'acétate d'éthyle est concentré et la matière brute est cristallisée à partir du benzène . Les méthodes de production industrielle suivent des processus similaires d'extraction et de cristallisation pour obtenir de la maridomycine à l'état pur .
Analyse Des Réactions Chimiques
La maridomycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Une réaction notable est la détermination colorimétrique de la maridomycine, qui implique la réaction de son groupe époxy avec l'acide picrique dans l'acétate d'éthyle . Cette réaction produit un produit présentant des maxima d'absorption à 415 et 475-480 nm dans un milieu alcalin . Les réactifs couramment utilisés dans ces réactions comprennent l'acétate d'éthyle, l'acide picrique et l'hydroxyde de potassium . Les principaux produits formés par ces réactions sont des dérivés de la maridomycine avec des groupes fonctionnels modifiés .
Applications de la recherche scientifique
La maridomycine a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée pour étudier la synthèse et la modification des antibiotiques macrolides . En biologie, la maridomycine est utilisée pour étudier les mécanismes de résistance bactérienne et le développement de nouveaux agents antibactériens . En médecine, la maridomycine est explorée pour son potentiel à traiter les infections causées par des bactéries résistantes aux antibiotiques . De plus, la maridomycine a des applications industrielles dans la production d'autres antibiotiques macrolides et de composés apparentés .
Mécanisme d'action
La maridomycine exerce ses effets en se liant au ribosome bactérien, inhibant ainsi la synthèse protéique . Cette action empêche les bactéries de croître et de se répliquer, ce qui conduit finalement à leur mort . Les cibles moléculaires de la maridomycine comprennent la sous-unité 50S du ribosome bactérien . Les voies impliquées dans son mécanisme d'action sont liées à l'inhibition de la formation de la liaison peptidique et à la perturbation de la synthèse protéique bactérienne .
Applications De Recherche Scientifique
Maridomycin has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of macrolide antibiotics . In biology, maridomycin is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, maridomycin is explored for its potential to treat infections caused by antibiotic-resistant bacteria . Additionally, maridomycin has industrial applications in the production of other macrolide antibiotics and related compounds .
Mécanisme D'action
Maridomycin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis . This action prevents the bacteria from growing and replicating, ultimately leading to their death . The molecular targets of maridomycin include the 50S subunit of the bacterial ribosome . The pathways involved in its mechanism of action are related to the inhibition of peptide bond formation and the disruption of bacterial protein synthesis .
Comparaison Avec Des Composés Similaires
La maridomycine est similaire à d'autres antibiotiques macrolides tels que l'érythromycine, la josamycine et la kitasamycine . La maridomycine est unique en sa capacité à inhiber la croissance de certaines souches de Staphylococcus aureus résistantes aux antibiotiques . D'autres composés similaires comprennent la leucomycine, la carbomycine et la SF-8373 . La particularité de la maridomycine réside dans son spectre antibactérien spécifique et sa stabilité dans diverses conditions de pH .
Propriétés
Formule moléculaire |
C41H67NO16 |
|---|---|
Poids moléculaire |
830 g/mol |
Nom IUPAC |
[(14E)-9-[4-(dimethylamino)-3-hydroxy-5-(4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl)oxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate |
InChI |
InChI=1S/C41H67NO16/c1-11-30(45)55-29-19-32(47)51-22(4)18-28-27(54-28)14-13-26(44)21(3)17-25(15-16-43)37(38(29)50-10)58-40-35(48)34(42(8)9)36(23(5)53-40)57-33-20-41(7,49)39(24(6)52-33)56-31(46)12-2/h13-14,16,21-29,33-40,44,48-49H,11-12,15,17-20H2,1-10H3/b14-13+ |
Clé InChI |
FFXJTOKFQATYBI-BUHFOSPRSA-N |
SMILES |
CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
SMILES isomérique |
CCC(=O)OC1CC(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
SMILES canonique |
CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
Synonymes |
maridomycin III |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-5-bromobenzoate](/img/structure/B1234607.png)


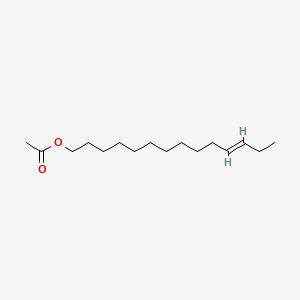
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234615.png)

![2H-Pyran-2-one,4-dihydroxy-2,4,5-trimethyl-2-furanyl)-1,3,5,7-octatetraenyl]-](/img/structure/B1234618.png)

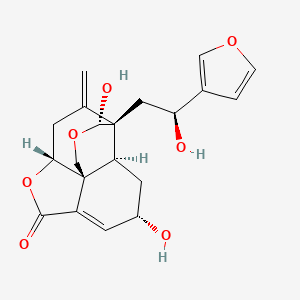
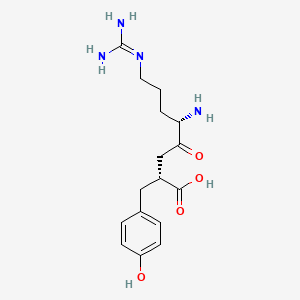

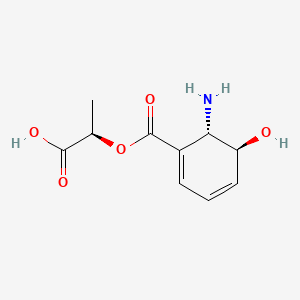
![4-Amino-5-bromopyrrolo[2,3-d]pyrimidine](/img/structure/B1234629.png)
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)
